Ethyl 4-[2-[4-(2,3-dihydroindol-1-ylsulfonyl)phenoxy]acetyl]piperazine-1-carboxylate
Description
Ethyl 4-[2-[4-(2,3-dihydroindol-1-ylsulfonyl)phenoxy]acetyl]piperazine-1-carboxylate is a complex organic compound that features an indole moiety, a piperazine ring, and a sulfonyl group
Properties
IUPAC Name |
ethyl 4-[2-[4-(2,3-dihydroindol-1-ylsulfonyl)phenoxy]acetyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O6S/c1-2-31-23(28)25-15-13-24(14-16-25)22(27)17-32-19-7-9-20(10-8-19)33(29,30)26-12-11-18-5-3-4-6-21(18)26/h3-10H,2,11-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GETDWKAZZNHPRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)COC2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[2-[4-(2,3-dihydroindol-1-ylsulfonyl)phenoxy]acetyl]piperazine-1-carboxylate typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Sulfonylation: The indole derivative is then sulfonylated using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.
Coupling with Phenoxyacetyl Group: The sulfonylated indole is then coupled with a phenoxyacetyl chloride to form the intermediate compound.
Piperazine Ring Introduction: Finally, the intermediate is reacted with ethyl piperazine-1-carboxylate under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced forms of the compound, potentially leading to the removal of the sulfonyl group.
Substitution: New compounds where the sulfonyl group is replaced by other functional groups.
Scientific Research Applications
Ethyl 4-[2-[4-(2,3-dihydroindol-1-ylsulfonyl)phenoxy]acetyl]piperazine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its complex structure and potential biological activity.
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Pharmacology: The compound is investigated for its pharmacokinetic properties and potential as a drug candidate.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of Ethyl 4-[2-[4-(2,3-dihydroindol-1-ylsulfonyl)phenoxy]acetyl]piperazine-1-carboxylate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indomethacin and tryptophan share the indole moiety and have similar biological activities.
Piperazine Derivatives: Compounds such as piperazine citrate and fluphenazine have the piperazine ring and are used in various therapeutic applications.
Uniqueness
Ethyl 4-[2-[4-(2,3-dihydroindol-1-ylsulfonyl)phenoxy]acetyl]piperazine-1-carboxylate is unique due to its combination of an indole moiety, a sulfonyl group, and a piperazine ring, which provides a distinct set of chemical and biological properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
